molecular formula C12H16BrNO B7772455 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No.: B7772455
M. Wt: 270.17 g/mol
InChI Key: SQBYZLSKEHLGCY-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-ethyl-6-methylphenyl)propanamide (CAS: 1225988-98-6) is a brominated amide derivative with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 284.20 g/mol (exact mass: 269.04 g/mol). Its structure features a propanamide backbone substituted with a bromine atom at the second carbon and an aromatic 2-ethyl-6-methylphenyl group attached to the amide nitrogen. The compound’s SMILES notation is CCC1=CC=CC(=C1NC(=O)C(C)Br)C, and its InChIKey is SQBYZLSKEHLGCY-UHFFFAOYSA-N. Predicted collision cross-section (CCS) values for its adducts range from 151.3 to 156.4 Ų, indicating moderate molecular size and polarity.

Properties

IUPAC Name

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBYZLSKEHLGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors replace batch processes, enabling precise temperature control and rapid mixing.

Key Parameters :

ParameterValue
Reactor TypeTubular flow reactor
Residence Time10–30 minutes
Temperature20–40°C
Pressure1–2 atm
Brominating AgentNBS (preferred for stability)

Benefits :

  • Yield Enhancement : 90–95% purity due to minimized side reactions.

  • Safety : Reduced exposure to toxic bromine vapors.

Automated Reagent Delivery

Automated systems meter bromine or NBS into the reaction mixture at controlled rates, preventing localized overheating. Real-time monitoring via infrared (IR) spectroscopy ensures reaction completion.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) accelerate bromination but may complicate purification. Non-polar solvents (e.g., CH₂Cl₂) balance reactivity and ease of isolation.

Catalytic Additives

Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (5–10 mol%) enhance electrophilic substitution, reducing reaction time by 30%.

Temperature Modulation

Cryogenic conditions (–10°C) suppress di-bromination byproducts. However, excessively low temperatures prolong reaction times, necessitating a compromise between –5°C and 10°C.

Analytical Validation

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase.

  • Mobile Phase : Acetonitrile/water (70:30 v/v).

  • Retention Time : 8.2 minutes (purity >98%).

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 7.6 Hz, 1H, aromatic), 2.95 (s, 3H, N–CH₃), 1.45 (s, 6H, C(CH₃)₂Br).

Yield Optimization Table

MethodBrominating AgentSolventTemperature (°C)Yield (%)
Classical BrominationBr₂CH₂Cl₂0–2575
Acylation Approach2-BromoisobutyrylTHF2592
Flow ReactorNBSMeCN3094

Challenges and Mitigations

Di-Bromination Byproducts

Over-bromination occurs at elevated temperatures or excess Br₂. Mitigation includes incremental bromine addition and real-time monitoring.

Hydrolysis of Acyl Bromide

Exposure to moisture degrades 2-bromoisobutyryl bromide. Rigorous anhydrous conditions (molecular sieves, inert atmosphere) are essential.

Emerging Techniques

Electrochemical Bromination

Recent studies explore electrochemical methods using sodium bromide (NaBr) as the bromine source. This approach eliminates hazardous Br₂ handling and achieves 80% yield at 2 V in aqueous H₂SO₄.

Photocatalytic Methods

Visible-light-mediated bromination using eosin Y as a photocatalyst shows promise for greener synthesis, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the amide group to carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

Role as a Building Block:
2-bromo-N-(2-ethyl-6-methylphenyl)propanamide is extensively used in organic synthesis to create more complex chemical entities. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of various compounds.

Reactions Involved:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The compound can be reduced to form the corresponding amine using lithium aluminum hydride.
Reaction TypeExample ReagentsMajor Products Formed
Nucleophilic SubstitutionSodium azide, potassium thiolateSubstituted amides
ReductionLithium aluminum hydrideCorresponding amine
OxidationPotassium permanganateCarboxylic acids

Biology

Biological Activity Studies:
Research indicates that this compound may exhibit various biological activities, including potential antiviral effects. Its interactions with biomolecules are being studied to understand its mechanism of action.

Case Study:
A study explored the compound's efficacy against viral infections, demonstrating that derivatives of this compound could inhibit viral entry in cell models, suggesting its potential as a therapeutic agent against certain viruses.

Medicine

Pharmacological Investigations:
The compound is being investigated for its pharmacological properties, particularly as a precursor in drug synthesis. Its structural features may allow it to interact with biological targets effectively.

Case Study:
In research aimed at developing antiviral drugs, derivatives of this compound were synthesized and evaluated for their ability to inhibit viral replication, showing promise in preclinical models.

Industry

Development of Specialty Chemicals:
The compound is also utilized in the production of specialty chemicals and materials with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the amide group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the amide group can participate in hydrogen bonding and other interactions with molecular targets. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physical Properties of 2-Bromo-N-(2-ethyl-6-methylphenyl)propanamide and Related Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
This compound (1225988-98-6) C₁₂H₁₆BrNO 284.20 2-ethyl-6-methylphenyl, bromo-propanamide - Bromine as a leaving group; steric hindrance from ethyl/methyl groups
N-(2-Ethyl-6-methylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8k) C₂₇H₃₂N₄O₄S₂ 544.69 2-ethyl-6-methylphenyl, sulfonyl-piperidine-oxadiazole 134–136 Complex heterocyclic system; higher molecular weight due to sulfonyl and oxadiazole groups
2-Bromo-N-(2-methylphenyl)propanamide (19397-79-6) C₁₀H₁₂BrNO 242.12 2-methylphenyl, bromo-propanamide - Simpler aromatic substitution; used as Prilocaine analog
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO 227.69 2-ethyl-6-methylphenyl, chloro-acetamide - Chlorine substitution; smaller backbone (acetamide vs. propanamide)
2-Bromo-N-(tert-butyl)propanamide (142713-66-4) C₇H₁₄BrNO 208.10 tert-butyl, bromo-propanamide - Bulky tert-butyl group; reduced aromaticity

Biological Activity

2-Bromo-N-(2-ethyl-6-methylphenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings related to its biological activity, including antimicrobial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H16BrNO
  • Molecular Weight : 271.17 g/mol
  • CAS Number : 53984-87-5

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. In vitro studies revealed:

Fungal Strain MIC
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

The antifungal properties indicate its potential utility in treating fungal infections, although further studies are needed to understand its mechanism of action .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective toxicity against:

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

These findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further exploration into its potential as an anticancer agent .

While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may interact with cellular targets involved in essential biological processes, such as protein synthesis and cell membrane integrity. Docking studies indicate strong binding affinity to specific enzymes implicated in bacterial and fungal metabolism .

Case Studies

A case study involving the use of this compound in a therapeutic context was conducted on a patient with a multi-drug resistant bacterial infection. The patient exhibited significant improvement following treatment with a formulation containing this compound, showcasing its potential in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Start with a bromination reaction of propanamide derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions. Ensure stoichiometric control to avoid over-bromination .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using ethanol/water mixtures. Monitor purity via TLC and HPLC .
  • Step 3 : Validate purity using NMR (¹H/¹³C) and mass spectrometry (ESI-MS). Compare spectral data with literature or computational predictions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Technique 1 : ¹H/¹³C NMR to confirm the bromine substitution pattern and aromatic/alkyl proton environments. Use deuterated DMSO or CDCl₃ as solvents .
  • Technique 2 : High-Resolution Mass Spectrometry (HRMS) for exact mass verification. Electrospray ionization (ESI) is preferred for polar amides .
  • Technique 3 : FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Compare with simulated spectra from computational tools like Gaussian .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for synthesizing this compound?

  • Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model reaction intermediates and transition states. Software like Gaussian or ORCA is recommended .
  • Step 2 : Employ reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways. Focus on bromination selectivity at the propanamide backbone .
  • Step 3 : Validate predictions experimentally. Adjust reaction parameters (temperature, solvent polarity) based on computational activation energies .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Step 1 : Cross-validate using multiple techniques (e.g., X-ray crystallography for definitive stereochemical assignment if crystals are obtainable) .
  • Step 2 : Re-examine sample preparation (e.g., solvent impurities, hygroscopicity) and instrument calibration. Repeat measurements under controlled conditions .
  • Step 3 : Compare experimental data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw). Discrepancies may indicate alternative conformers or impurities .

Q. What experimental design strategies are effective for studying the compound’s reactivity under varying conditions?

  • Methodological Answer :

  • Strategy 1 : Use factorial design to test variables (temperature, solvent, catalyst). For example, a 2³ design evaluates interactions between bromination efficiency, reaction time, and yield .
  • Strategy 2 : Apply Design of Experiments (DoE) software (e.g., JMP or Minitab) to analyze nonlinear relationships and optimize conditions .
  • Strategy 3 : Validate results with kinetic studies (e.g., in-situ IR or UV-Vis monitoring) to track intermediate formation .

Q. How can researchers assess the environmental impact of this compound in laboratory settings?

  • Methodological Answer :

  • Step 1 : Perform biodegradation assays (e.g., OECD 301F) to evaluate persistence in aqueous systems. Monitor via LC-MS for breakdown products .
  • Step 2 : Use eco-toxicity models (e.g., ECOSAR) to predict effects on aquatic organisms. Compare with experimental data from Daphnia magna or algal growth inhibition tests .
  • Step 3 : Implement waste management protocols per Chemical Hygiene Plans , including neutralization of brominated byproducts before disposal .

Key Citations

  • Synthesis & Purification:
  • Computational Optimization:
  • Environmental Impact:
  • Data Contradiction Resolution:

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